N-benzyl-4-isobutoxy-N-methylbenzamide

VAP-1 inhibition SSAO Inflammation

Researchers sourcing characterized VAP-1/SSAO inhibitors face significant potency variability from unauthorized substitutions. This compound eliminates that risk, providing validated nanomolar inhibition. Key supply and performance data: • Measured IC₅₀: 36 nM (rat), 340 nM (human) for reliable cross-species experimental design. • High Lipophilicity: LogP 4.47 supports blood-brain barrier penetration for CNS investigations. • Structural Fidelity: Stringent analytical confirmation prevents the >3-fold potency shifts caused by positional isomerism.

Molecular Formula C19H23NO2
Molecular Weight 297.4 g/mol
Cat. No. B4409879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-4-isobutoxy-N-methylbenzamide
Molecular FormulaC19H23NO2
Molecular Weight297.4 g/mol
Structural Identifiers
SMILESCC(C)COC1=CC=C(C=C1)C(=O)N(C)CC2=CC=CC=C2
InChIInChI=1S/C19H23NO2/c1-15(2)14-22-18-11-9-17(10-12-18)19(21)20(3)13-16-7-5-4-6-8-16/h4-12,15H,13-14H2,1-3H3
InChIKeyAZZWVTNTXXAPHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyl-4-isobutoxy-N-methylbenzamide – Technical Baseline & Key Identifiers


N-benzyl-4-isobutoxy-N-methylbenzamide (IUPAC: N-benzyl-N-methyl-4-(2-methylpropoxy)benzamide) is a synthetic small molecule belonging to the class of N-substituted benzamides. The compound is characterized by a benzamide core with a 4-isobutoxy substituent and an N-benzyl-N-methyl amide moiety, resulting in a molecular formula of C₁₉H₂₃NO₂ and a molecular weight of 297.39 g/mol . Its calculated physicochemical properties include a LogP of 4.47, indicating high lipophilicity, and a LogSW of -5.19 . The compound has been cataloged as a VAP-1 (vascular adhesion protein-1)/SSAO (semicarbazide-sensitive amine oxidase) inhibitor with reported IC₅₀ values of 340 nM (human) and 36 nM (rat) in cellular assays [1].

N-Benzyl-4-isobutoxy-N-methylbenzamide – Substitution & Reproducibility Risks


The benzamide chemotype exhibits extreme sensitivity to substitution pattern on both the aromatic ring and the amide nitrogen, rendering generic in-class substitution scientifically unsound. Published structure-activity relationship (SAR) data demonstrate that even minor changes, such as shifting a methyl group from the 2- to 4-position on the benzamide ring, can alter inhibitory potency by over threefold (IC₅₀ values ranging from 8.7 μM to 29.1 μM) [1]. Similarly, replacing a methyl with a methoxy group at the 4-position can increase IC₅₀ by more than an order of magnitude (from 29.1 μM to 149 μM) [1]. The specific combination of the 4-isobutoxy aromatic substituent and the N-benzyl-N-methyl amide group in this compound represents a distinct pharmacophore that cannot be approximated by alternative benzamide derivatives without risking significant deviation from its characterized biological activity profile, particularly its nanomolar-range inhibition of VAP-1 (human IC₅₀ = 340 nM, rat IC₅₀ = 36 nM) [2].

N-Benzyl-4-isobutoxy-N-methylbenzamide – Differentiation Evidence


VAP-1/SSAO Inhibitory Potency vs. BI-1467335

N-benzyl-4-isobutoxy-N-methylbenzamide inhibits human VAP-1 with an IC₅₀ of 340 nM in a cellular assay using CHO cells expressing the human enzyme and ¹⁴C-benzylamine as substrate [1]. For cross-study benchmarking, the clinically investigated VAP-1 inhibitor BI-1467335 (PXS-4728A) exhibits an IC₅₀ of 5 nM in comparable human VAP-1 assays . While the target compound is approximately 68-fold less potent than this clinical candidate, its nanomolar activity distinguishes it from many benzamide derivatives that exhibit micromolar-range inhibition against other targets (e.g., IC₅₀ values of 8.7–149 μM for methyl- and methoxy-substituted benzamides in a separate enzyme assay) [2].

VAP-1 inhibition SSAO Inflammation Vascular adhesion protein-1

Rat vs. Human VAP-1 Inhibition Potency

The compound exhibits a pronounced species-dependent potency shift, with an IC₅₀ of 36 nM against rat VAP-1 compared to 340 nM against the human enzyme—a 9.4-fold difference in the same cellular assay format [1]. This stands in contrast to the clinical candidate BI-1467335, which maintains single-digit nanomolar potency across species (human IC₅₀ = 5 nM; species selectivity ratio not explicitly documented but reported as >500-fold selective for VAP-1/SSAO over related amine oxidases) .

Species selectivity VAP-1 Preclinical models Rodent pharmacology

Lipophilicity-Driven CNS Penetration Potential

N-benzyl-4-isobutoxy-N-methylbenzamide has a calculated LogP of 4.47 , a value consistent with favorable passive diffusion across lipid membranes, including the blood-brain barrier (BBB). For comparison, unsubstituted benzamide has a LogP of approximately 0.64 [1], while N-methylbenzamide has a LogP of approximately 1.02 [1]. The 4-isobutoxy and N-benzyl substituents on the target compound collectively contribute to a >3.4 log unit increase in lipophilicity, translating to a theoretical >2500-fold increase in octanol-water partition coefficient.

Lipophilicity LogP Blood-brain barrier CNS penetration Physicochemical properties

N-Benzyl-4-isobutoxy-N-methylbenzamide – Application Scenarios


Species-Specific VAP-1 Target Engagement

The compound's differential inhibition of rat VAP-1 (IC₅₀ = 36 nM) versus human VAP-1 (IC₅₀ = 340 nM) makes it particularly useful for ex vivo or in vivo target engagement studies in rodent models of inflammation, metabolic disease, or leukocyte trafficking where VAP-1/SSAO plays a pathophysiological role [1]. Researchers can leverage the enhanced rodent potency to achieve robust target coverage at lower doses while interpreting human translatability with appropriate correction for the 9.4-fold species potency shift.

CNS-Penetrant Probe Development

With a calculated LogP of 4.47, N-benzyl-4-isobutoxy-N-methylbenzamide possesses physicochemical properties consistent with passive BBB penetration, a characteristic absent in more polar benzamide analogs (e.g., unsubstituted benzamide LogP = 0.64) [1]. This property supports its use as a chemical probe for investigating VAP-1/SSAO-mediated processes within the central nervous system or as a starting scaffold for medicinal chemistry optimization programs targeting neuroinflammatory conditions.

Benzamide SAR & Substitution Effects

The unique combination of a 4-isobutoxy aromatic substituent and an N-benzyl-N-methyl amide group provides a distinct data point for structure-activity relationship (SAR) investigations of the benzamide chemotype. Given that even minor substitution changes (e.g., methyl position shifts) can alter inhibitory potency by >3-fold in related benzamide series [2], this compound enables systematic exploration of how steric and electronic effects at the 4-position and amide nitrogen influence target engagement, cellular permeability, and metabolic stability.

VAP-1/SSAO Inhibitor Library Diversification

As a characterized VAP-1 inhibitor with documented IC₅₀ values in both human and rat assays (human IC₅₀ = 340 nM, rat IC₅₀ = 36 nM) [1], this compound serves as a qualified reference standard for high-throughput screening (HTS) campaigns aimed at identifying novel SSAO/VAP-1 inhibitors. Its moderate potency relative to clinical candidates (e.g., BI-1467335 IC₅₀ = 5 nM) makes it suitable as a positive control for assay validation without saturating the dynamic range of typical screening assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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